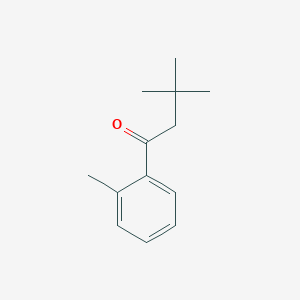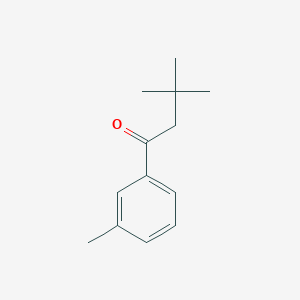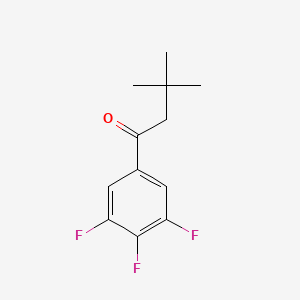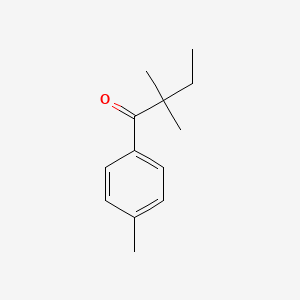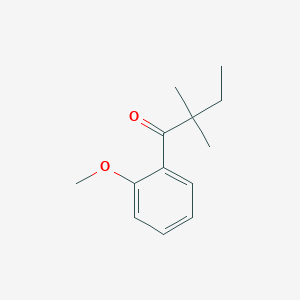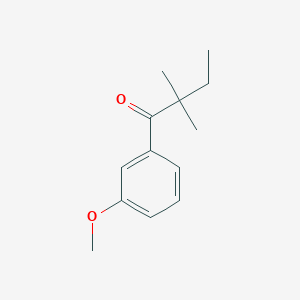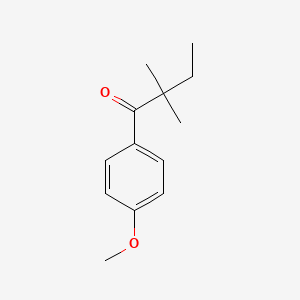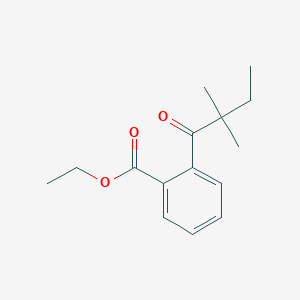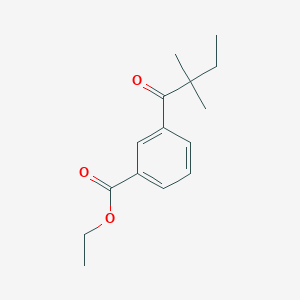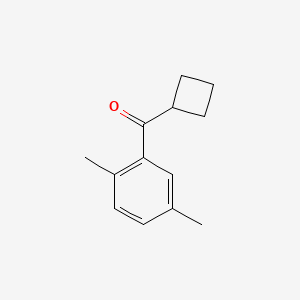
Cyclobutyl 2,5-dimethylphenyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutyl 2,5-dimethylphenyl ketone is a chemical compound with the linear formula C15H20O . It contains a total of 31 bonds, including 15 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 four-membered ring, 1 six-membered ring, and 1 ketone (aromatic) .
Synthesis Analysis
A sequential C−H/C−C functionalization strategy has been reported for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones from readily available cyclobutyl aryl ketones . Specifically, a bicyclo [1.1.1]pentan-2-ol intermediate is generated from the parent cyclobutyl ketone via an optimized Norrish-Yang procedure .Molecular Structure Analysis
The molecular structure of Cyclobutyl 2,5-dimethylphenyl ketone contains a total of 31 bonds; 15 non-H bond(s), 7 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 four-membered ring(s), 1 six-membered ring(s), and 1 ketone(s) (aromatic) .Aplicaciones Científicas De Investigación
1. Stereoselective Syntheses of Alkenylsilanes and Germanes
Cyclobutyl ketones, such as cyclobutyl 2,5-dimethylphenyl ketone, play a crucial role in the stereoselective synthesis of alkenylsilanes and germanes. For example, the diastereoselective addition of dimethylphenylsilyllithium to cyclobutyl ketones and subsequent ring-opening reactions can lead to the synthesis of (E)-alkenylsilanes with high stereoselectivity. This process is significant for creating structurally complex molecules in organic chemistry (Fujiwara, Sawabe, & Takeda, 1997).
2. Synthesis of Cyclobut-2-en-1-ones
Cyclobutyl 2,5-dimethylphenyl ketone is also instrumental in the synthesis of cyclobut-2-en-1-ones. A regioselective synthesis method involving cyclobutenylation and Suzuki CC coupling can be applied to cyclobutyl ketones, leading to the production of various cyclobut-2-en-1-ones. These compounds have demonstrated utility in the synthesis of β-lactams, phthalazines, and other cyclic compounds (Alcaide, Almendros, & Lázaro‐Milla, 2019).
3. Thermochemical Properties and Stability Analysis
Research on the thermochemical properties and stability of ketene dimers, including cyclobutyl 2,5-dimethylphenyl ketone derivatives, is crucial for understanding their behavior in chemical reactions. Studies have been conducted to analyze the relative stability of these compounds and expand methodologies for estimating their thermochemical properties, which are essential for their application in various chemical processes (Morales & Martínez, 2009).
4. Photoreactions with Carbonyl Compounds
Cyclobutyl 2,5-dimethylphenyl ketone can participate in photoreactions with other carbonyl compounds, leading to the formation of cycloadducts. Such reactions are significant in the study of photochemistry and the development of new synthetic methodologies (Okazaki, Kang, & Inamoto, 1981).
Safety And Hazards
Direcciones Futuras
Cyclobutyl-containing compounds are an emerging scaffold in medicinal chemistry that can confer beneficial pharmacological properties to small-molecule drug candidates . The development of more efficient and diverse synthetic methods for these compounds, such as the reported C−H/C−C functionalization strategy , could open up new possibilities for the design and synthesis of novel drugs.
Propiedades
IUPAC Name |
cyclobutyl-(2,5-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-9-6-7-10(2)12(8-9)13(14)11-4-3-5-11/h6-8,11H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFYWQWJVBKDNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2CCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642530 |
Source


|
| Record name | Cyclobutyl(2,5-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl 2,5-dimethylphenyl ketone | |
CAS RN |
898790-70-0 |
Source


|
| Record name | Cyclobutyl(2,5-dimethylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutyl(2,5-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1324649.png)
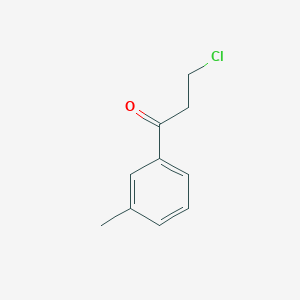
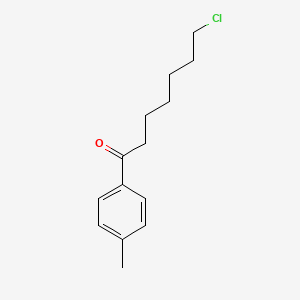
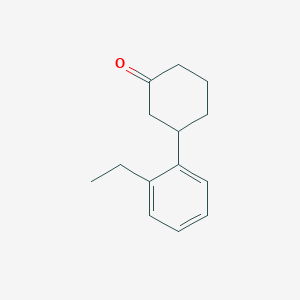
![3-[(4-Methoxyphenyl)methyl]cyclohexanone](/img/structure/B1324657.png)
